(4-(Difluoromethyl)phenyl)boronic acid
Overview
Description
(4-(Difluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O2. It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a difluoromethyl group at the para position. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its ability to participate in various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-(Difluoromethyl)phenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of (4-(Difluoromethyl)phenyl)halides using a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction typically employs bis(pinacolato)diboron as the boron source and a palladium catalyst under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (4-(Difluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: 4-(Difluoromethyl)phenol.
Reduction: 4-(Difluoromethyl)phenyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used
Scientific Research Applications
(4-(Difluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of (4-(Difluoromethyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction is crucial in the development of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
- (4-Trifluoromethyl)phenylboronic acid
- (4-Methoxyphenyl)boronic acid
- (4-Formylphenyl)boronic acid
Comparison: (4-(Difluoromethyl)phenyl)boronic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties compared to other similar compounds. This difference can influence its reactivity and interaction with molecular targets, making it a valuable compound in specific synthetic and medicinal applications .
Properties
IUPAC Name |
[4-(difluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHBDGFRIWAUKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609749 | |
Record name | [4-(Difluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946525-43-5 | |
Record name | [4-(Difluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Difluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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